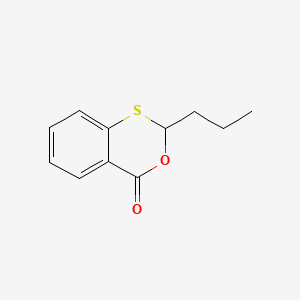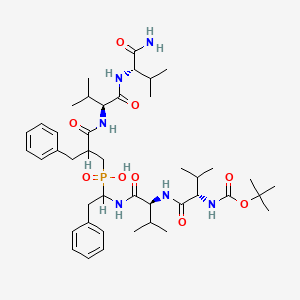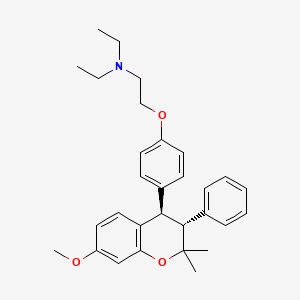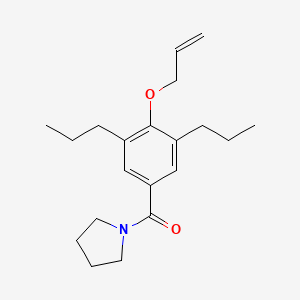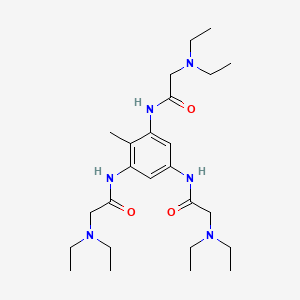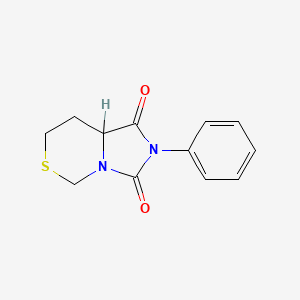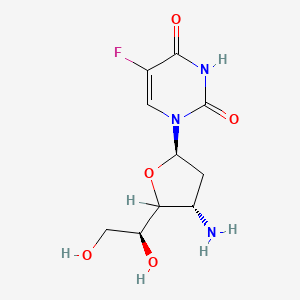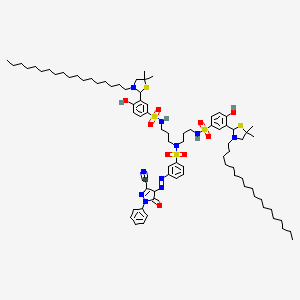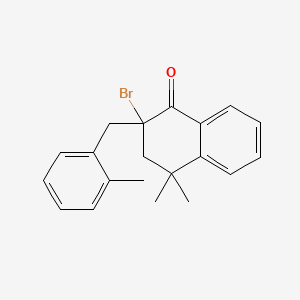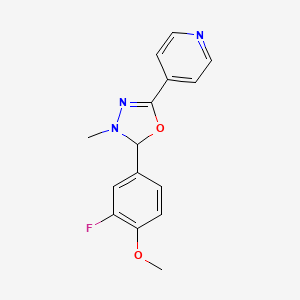
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 1,3,4-oxadiazole moiety, which is further substituted with a 3-fluoro-4-methoxyphenyl group. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- typically involves the reaction of 5-(3-fluoro-4-methoxyphenyl) isoxazole-3-carbohydrazide with different substituted benzoic, pyridinyl, or indolyl acids in the presence of phosphorous oxychloride . This reaction is characterized by the formation of the oxadiazole ring through a cyclization process. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions, forming various heterocyclic compounds under appropriate conditions.
Scientific Research Applications
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activities, it is being explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as MurD ligase, which is involved in bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to the death of the bacterial cells. Additionally, the compound’s fluorine and methoxy substituents enhance its lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- can be compared with other oxadiazole derivatives, such as:
Isoxazole clubbed 1,3,4-oxadiazoles: These compounds also exhibit significant antimicrobial and antitubercular activities.
Thiophene derivatives: These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Quinazoline derivatives: These compounds are potent inhibitors of receptor tyrosine kinases and are used in cancer therapy.
The uniqueness of Pyridine, 4-(5-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-4-methyl-1,3,4-oxadiazol-2-yl)- lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which enhance its biological activity and stability.
Properties
CAS No. |
160816-78-4 |
|---|---|
Molecular Formula |
C15H14FN3O2 |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-3-methyl-5-pyridin-4-yl-2H-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H14FN3O2/c1-19-15(11-3-4-13(20-2)12(16)9-11)21-14(18-19)10-5-7-17-8-6-10/h3-9,15H,1-2H3 |
InChI Key |
OLGDESGVPRPAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(OC(=N1)C2=CC=NC=C2)C3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


